Cas no 57827-05-1 (1-(5-hydroxy-2-methyl-1H-indol-3-yl)ethan-1-one)

1-(5-hydroxy-2-methyl-1H-indol-3-yl)ethan-1-oneは、5-ヒドロキシ-2-メチルインドール骨格にアセチル基が結合した有機化合物です。分子式C11H11NO2で表され、分子量189.21を有します。この化合物はインドール誘導体として、医薬品中間体や生理活性物質の合成において重要な役割を果たします。特に、5位のヒドロキシ基と3位のケトン基が反応性に富み、選択的修飾が可能な点が特徴です。高純度品は結晶性固体として得られ、安定性に優れています。HPLC分析による純度保証が可能で、研究用試薬としての信頼性が高いです。

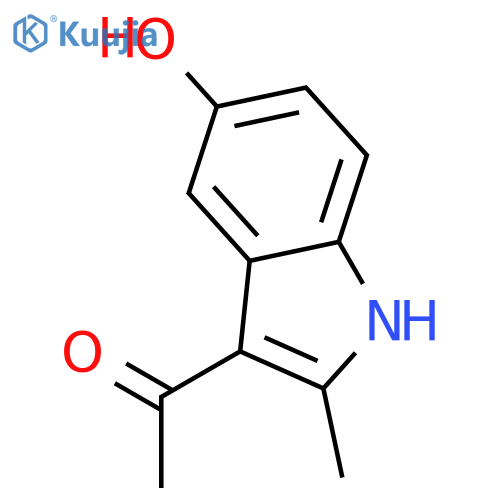

57827-05-1 structure

商品名:1-(5-hydroxy-2-methyl-1H-indol-3-yl)ethan-1-one

1-(5-hydroxy-2-methyl-1H-indol-3-yl)ethan-1-one 化学的及び物理的性質

名前と識別子

-

- 1-(5-hydroxy-2-methyl-1H-indol-3-yl)-Ethanone

- 1-(5-Hydroxy-2-methyl-1H-indol-3-yl)ethanone

- 1-(5-hydroxy-2-methyl-1H-indol-3-yl)ethan-1-one

-

- MDL: MFCD02926892

- インチ: InChI=1S/C11H11NO2/c1-6-11(7(2)13)9-5-8(14)3-4-10(9)12-6/h3-5,12,14H,1-2H3

- InChIKey: VUJJJKGOIKLXIZ-UHFFFAOYSA-N

- ほほえんだ: CC1=C(C(=O)C)C2=C(C=CC(=C2)O)N1

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 1

1-(5-hydroxy-2-methyl-1H-indol-3-yl)ethan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | H876770-100mg |

1-(5-Hydroxy-2-methyl-1H-indol-3-yl)-ethanone |

57827-05-1 | 100mg |

$ 230.00 | 2022-06-04 | ||

| TRC | H876770-10mg |

1-(5-Hydroxy-2-methyl-1H-indol-3-yl)-ethanone |

57827-05-1 | 10mg |

$ 50.00 | 2022-06-04 | ||

| Life Chemicals | F0913-0483-10g |

1-(5-hydroxy-2-methyl-1H-indol-3-yl)ethan-1-one |

57827-05-1 | 95%+ | 10g |

$3005.0 | 2023-09-07 | |

| Life Chemicals | F0913-0483-2.5g |

1-(5-hydroxy-2-methyl-1H-indol-3-yl)ethan-1-one |

57827-05-1 | 95%+ | 2.5g |

$1402.0 | 2023-09-07 | |

| Enamine | EN300-85522-0.05g |

1-(5-hydroxy-2-methyl-1H-indol-3-yl)ethan-1-one |

57827-05-1 | 95.0% | 0.05g |

$612.0 | 2025-02-21 | |

| TRC | H876770-50mg |

1-(5-Hydroxy-2-methyl-1H-indol-3-yl)-ethanone |

57827-05-1 | 50mg |

$ 135.00 | 2022-06-04 | ||

| Enamine | EN300-85522-5g |

1-(5-hydroxy-2-methyl-1H-indol-3-yl)ethan-1-one |

57827-05-1 | 5g |

$2110.0 | 2023-09-02 | ||

| Enamine | EN300-85522-2.5g |

1-(5-hydroxy-2-methyl-1H-indol-3-yl)ethan-1-one |

57827-05-1 | 95.0% | 2.5g |

$1428.0 | 2025-02-21 | |

| Enamine | EN300-85522-10.0g |

1-(5-hydroxy-2-methyl-1H-indol-3-yl)ethan-1-one |

57827-05-1 | 95.0% | 10.0g |

$3131.0 | 2025-02-21 | |

| Matrix Scientific | 135599-5g |

1-(5-Hydroxy-2-methyl-1H-indol-3-yl)-ethanone, 95% |

57827-05-1 | 95% | 5g |

$1728.00 | 2023-09-09 |

1-(5-hydroxy-2-methyl-1H-indol-3-yl)ethan-1-one 関連文献

-

Matthew Tirrell Soft Matter, 2011,7, 9572-9582

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

-

Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181

-

Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433

-

Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641

57827-05-1 (1-(5-hydroxy-2-methyl-1H-indol-3-yl)ethan-1-one) 関連製品

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)

- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)

- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)

- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)

- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)

- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)

- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量